molecular formula C23H14F3NO2 B2613935 3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902507-22-6

3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No. B2613935
CAS RN: 902507-22-6
M. Wt: 393.365
InChI Key: SMYCYSYYZPFNCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluoroquinolones, the family to which BDF belongs, involves various synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation . The method can be improved by use of the dimethylamino analogue of intermediate 7, which can be derived from the reaction of ethyl 3-dimethyl aminoacrylate with the corresponding fluorine-containing benzoyl chlorides followed by the displacement of the dimethylamino group with a suitable amine .


Molecular Structure Analysis

The molecular structure of BDF is characterized by the presence of a quinolone ring, which is a bicyclic system containing a benzene ring fused to a pyridone ring . The molecule also contains multiple fluorine atoms, which are known to enhance the biological activity of fluoroquinolones .


Chemical Reactions Analysis

The chemical reactions involving BDF are likely to be similar to those of other fluoroquinolones. These reactions often involve the incorporation of substituents into various positions on the quinolone ring, or the formation of complexes with metals .

Scientific Research Applications

Chemical Synthesis and Modification

A notable application of compounds related to 3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is found in the synthesis of various adducts and derivatives through chemical reactions. For instance, the tetramethyl ester of (hydroxy)(phenyl)methylenebis(phosphonic acid) reacts with morpholinosulfur trifluoride (MOST) to yield adducts of (amino)(aryl)carbene with PF5 as major products, indicating the compound's utility in creating complex chemical structures (Guzyr et al., 2013).

Catalytic Applications

The compound's framework is involved in catalytic processes such as the Rhodium(III)-catalyzed benzylic α-fluoroalkenylation of 8-methylquinolines with gem-difluorostyrenes, demonstrating its potential in facilitating reactions through C-H activation and C-F cleavage under mild conditions, leading to the synthesis of Z-alkenyl fluorides (Kong et al., 2017).

Antimicrobial Activity

Compounds derived from the 3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one scaffold have been tested for antimicrobial activity. For example, 2-chloro-6-methylquinoline hydrazones were synthesized and evaluated for their antibacterial properties against various strains, indicating the potential of such compounds in developing new antimicrobial agents (Bawa et al., 2009).

Fluorescence and Photophysical Studies

The structural motif of 3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is conducive to modifications that result in fluorescent properties. For instance, a novel two-photon fluorescent probe for detecting DTT was constructed, employing the 1,8-naphthalimide and sulfoxide as the fluorophore and receptor unit, respectively. This probe responded to DTT quickly and showed satisfactory selectivity, illustrating the utility of such compounds in biological imaging and sensing applications (Sun et al., 2018).

Future Directions

The future directions for BDF and other fluoroquinolones involve further exploration of their synthesis methods, structural modifications, and applications . Given their potent antibacterial activity, there is significant interest in developing new fluoroquinolones with enhanced properties and expanded spectrum of activity .

properties

IUPAC Name

3-benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3NO2/c24-16-8-4-5-14(9-16)12-27-13-19(22(28)15-6-2-1-3-7-15)23(29)18-10-17(25)11-20(26)21(18)27/h1-11,13H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYCYSYYZPFNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3F)F)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

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